LDN-193189 HCl is a potent and selective small molecule inhibitor of the intracellular kinase domains of bone morphogenetic protein (BMP) type I receptors, specifically activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. [, , ] It acts as a competitive inhibitor, blocking the binding of ATP to these receptors and preventing the downstream signaling cascade. [] Due to its ability to specifically inhibit BMP signaling, LDN-193189 HCl serves as a valuable tool for investigating the roles of BMP signaling pathways in various biological processes and disease models. [, , ]
LDN-193189 HCl functions as a competitive inhibitor of the intracellular kinase domains of BMP type I receptors ALK2, ALK3, and ALK6. [, , ] These receptors are serine/threonine kinases that play crucial roles in transducing signals for BMPs, which are multifunctional growth factors involved in various cellular processes like cell proliferation, differentiation, and apoptosis. [, ] By binding to the ATP-binding site of these receptors, LDN-193189 HCl prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8 proteins. [, ] This inhibition of SMAD phosphorylation ultimately disrupts the canonical BMP signaling pathway, leading to the suppression of BMP-mediated gene expression and cellular responses. [, ]
7.1 Investigating Osteogenic Differentiation and Bone Formation:- LDN-193189 HCl has been utilized to study the role of BMP signaling in the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs). [] Its application revealed that LDN-193189 HCl effectively inhibits KR-12-induced osteogenic differentiation of HBMSCs by blocking BMP/SMAD signaling, demonstrating the crucial involvement of this pathway in bone formation. []
7.2 Studying Iron Homeostasis and Hepcidin Regulation:- Research has employed LDN-193189 HCl to investigate the role of the BMP/SMAD pathway in regulating hepcidin expression in hepatocytes. [] The study demonstrated that LDN-193189 HCl effectively blocked hepcidin expression, further confirming the role of BMP signaling in iron homeostasis. []
7.3 Exploring Aging-Associated Mechanisms in Hematopoietic Stem Cells:- Analysis of RNA sequencing data has identified LDN-193189 monohydrochloride as a potential drug candidate for reversing aging-associated gene signatures in human hematopoietic stem cells (HSCs) derived from healthy elderly individuals. [] This highlights its potential for further research into age-related changes in stem cell function and potential therapeutic applications. []
7.4 Investigating Cancer Cell Resistance:- Although not explicitly detailed in the provided abstracts, LDN-193189 HCl has been investigated for its potential role in modulating cancer cell behavior, particularly concerning anoikis resistance and chemoresistance in breast cancer cells. [] Further research is needed to fully elucidate its mechanism and potential therapeutic implications in this context.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: